molecular formula C11H11NO4 B213100 Ethyl 4-nitrocinnamate CAS No. 953-26-4

Ethyl 4-nitrocinnamate

Cat. No.: B213100
CAS No.: 953-26-4
M. Wt: 221.21 g/mol
InChI Key: PFBQVGXIMLXCQB-VMPITWQZSA-N
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Description

Ethyl 4-nitrocinnamate is an organic compound with the molecular formula C₁₁H₁₁NO₄. It is a derivative of cinnamic acid, where the ethyl ester is substituted with a nitro group at the para position of the benzene ring. This compound is known for its applications in organic synthesis and research.

Safety and Hazards

Ethyl 4-nitrocinnamate is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as eyeshields, gloves, and a type N95 (US) respirator filter are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-nitrocinnamate can be synthesized through the esterification of 4-nitrocinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification reaction to completion .

Comparison with Similar Compounds

Ethyl 4-nitrocinnamate can be compared with other cinnamate derivatives such as:

This compound is unique due to the presence of the nitro group at the para position, which significantly influences its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl (E)-3-(4-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBQVGXIMLXCQB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
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Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
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DSSTOX Substance ID

DTXSID8061347, DTXSID601273204
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
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Molecular Weight

221.21 g/mol
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CAS No.

24393-61-1, 953-26-4
Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name Ethyl p-nitrocinnamate
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
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Record name Ethyl 4-nitrocinnamate
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Record name Ethyl 4-nitrocinnamate
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Synthesis routes and methods I

Procedure details

A solution of 4-nitrobenzaldehyde (53, 10.00 g, 66.23 mmol) and (carbethoxymethylene)triphenylphosphorane (27.92 g, 72.85 mmol, 1.1 equiv) was refluxed in CH2Cl2 (74 mL) for 24 h. The solvent was removed at reduced pressure. The oily residue was chromatographed (silica, hexanes/diethyl ether, 1:1) to give a pale yellow solid, which was shown by 1H NMR and TLC analysis to contain triphenylphosphine oxide. This sample was further purified by short-path Kugelrohr distillation (0.05 mmHg, up to 180° C.) to yield a pale yellow solid (3.74 g, 26%, mixture of E and Z isomers): 1H NMR δ 1.33 (t, J=7.5 Hz, 3H), 4.27 (q, J=7.5 Hz, 2H), 6.54 (d, J=15.6 Hz, 1H), 7.62-7.71 (m, 3H), 8.17-8.24 (m, 2H); 13C NMR δ 14.48, 61.22, 122.81, 123.54, 124.38, 130.43, 132.24, 140.76, 141.82, 166.24.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The procedure described in Example 1 is repeated, except that 9.28 g (0.05 mol) of 4-nitrobenzoyl chloride, 6.25 g (0.0625 mol) of ethyl acrylate, 8.65 g (0.05 mol) of tri-n-butylamine and 0.1122 g (0.0005 mol) of palladium acetate are used. After a reaction time of 1 hour at 120° C. in 100 ml of p-xylene as the solvent, 6.1 g (0.0276 mol) of ethyl 4-nitrocinnamate are obtained, corresponding to a yield of 55.2% of theory; melting point 137.5° C. Analysis for C11H11NO4 (molecular weight 221: calculated C 59.73%, H 5.01%, N 6.33%; found C 59.47%, H 4.96%, N 6.27%.
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Synthesis routes and methods IV

Procedure details

The procedure described in Example 26 is repeated, but using 5.05 g (25 mmols) of 4-bromonitrobenzene and 2.99 ml (27.5 mmols) of ethyl acrylate. After a reaction time of 3 hours at 130° C., 4.86 g (22.0 mmols) of ethyl 4-nitrocinnamate are obtained, corresponding to a yield of 88% of theory (conversion figure 8800; Pd content 0.01 mol %).
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Synthesis routes and methods V

Procedure details

4-Nitrobenzaldehyde (1 g) was dissolved in methylene chloride (20 ml), and the reaction system was cooled to 0° C. The solution was added with carboethoxy-methylenetriphenylphospholan (2.56 g) and stirred at 0° C. for 1 hour. The reaction system was concentrated under reduced pressure without any treatment, and the residue was purified by silica gel column chromatography (50 g, hexane:ethyl acetate=4:1) to obtain ethyl 3-(4-nitrophenyl)acrylate (1.27 g, 86%).
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carboethoxy-methylenetriphenylphospholan
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Q & A

Q1: What is the primary reaction of Ethyl 4-nitrocinnamate with nitric acid in sulphuric acid?

A1: The primary reaction of this compound with nitric acid in sulphuric acid is the attack of the nitronium ion (NO2+) at the β-carbon atom of the alkene group. [] This reaction is followed by the addition of a second nitro group, resulting in the formation of a nitroalcohol intermediate. [] The nitroalcohol subsequently decomposes in the acidic environment to yield 4-nitrobenzaldehyde. []

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